
4-Amino-2-oxo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-oxochroman-4-carboxylic acid is a heterocyclic compound that belongs to the chroman family This compound is characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a chroman ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-oxochroman-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the visible-light synthesis of chroman-2-ones and chroman-4-ones via doubly decarboxylative Giese reaction is one such method . This reaction involves the use of visible light, a photoredox catalyst, a base, an anhydrous solvent, and an inert atmosphere. The process includes two independent decarboxylation steps, which are crucial for the successful formation of the chroman ring system.
Industrial Production Methods: Industrial production of 4-Amino-2-oxochroman-4-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the selection of appropriate solvents and reagents is critical to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-2-oxochroman-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of aromatic amines using water radical cations can lead to the formation of quaternary ammonium cations . This reaction is facilitated by water radical cations within water microdroplets under ambient conditions, achieving high yields without the need for traditional chemical catalysts or oxidants.
Common Reagents and Conditions: Common reagents used in the reactions of 4-Amino-2-oxochroman-4-carboxylic acid include oxidizing agents such as water radical cations, reducing agents, and various bases and acids for substitution reactions. The reaction conditions often involve mild temperatures and pressures to ensure the stability of the chroman ring system.
Major Products: The major products formed from the reactions of 4-Amino-2-oxochroman-4-carboxylic acid depend on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
4-Amino-2-oxochroman-4-carboxylic acid has a wide range of scientific research applications due to its unique structure and reactivity. In medicinal chemistry, it serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties. Its derivatives have been explored for their antimicrobial, anticancer, and anti-inflammatory activities .
In organic synthesis, 4-Amino-2-oxochroman-4-carboxylic acid is used as an intermediate for the preparation of complex molecules. Its ability to undergo various chemical reactions makes it a valuable tool for the development of new synthetic methodologies.
In material science, the chroman ring system of 4-Amino-2-oxochroman-4-carboxylic acid can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-oxochroman-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives.
Comparación Con Compuestos Similares
4-Amino-2-oxochroman-4-carboxylic acid can be compared with other similar compounds, such as chroman-2-ones and chroman-4-ones These compounds share the chroman ring system but differ in the functional groups attached to the ring
List of Similar Compounds:- Chroman-2-ones
- Chroman-4-ones
- Pyrrole-3-carboxylic acids
- Pyrrolin-4-ones
These compounds have been studied for their bioactive properties and synthetic applications, highlighting the versatility and importance of the chroman ring system in various fields of research.
Propiedades
Número CAS |
442856-11-3 |
|---|---|
Fórmula molecular |
C10H9NO4 |
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
4-amino-2-oxo-3H-chromene-4-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c11-10(9(13)14)5-8(12)15-7-4-2-1-3-6(7)10/h1-4H,5,11H2,(H,13,14) |
Clave InChI |
XOLNCGRLWHWWDJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)OC2=CC=CC=C2C1(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



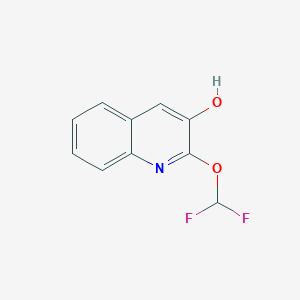
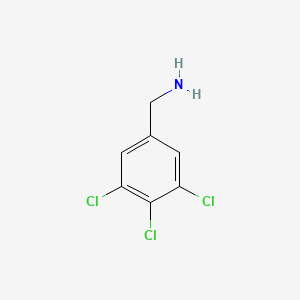
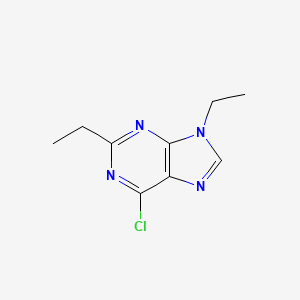
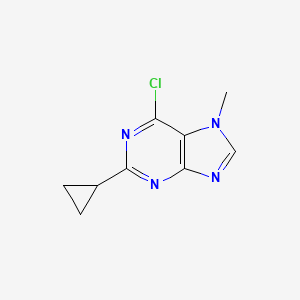



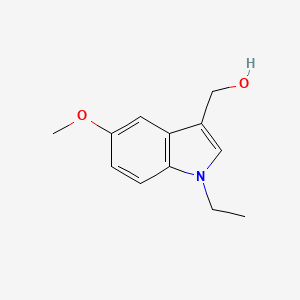
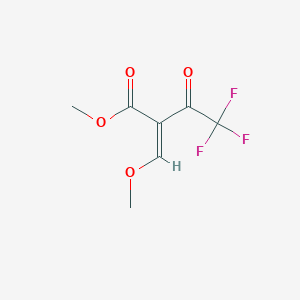
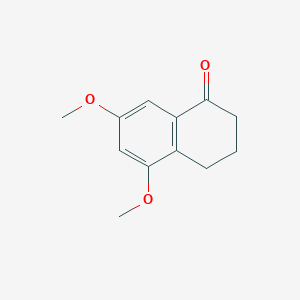

![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
![5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)
